molecular formula C21H25F3N2O2 B12139816 1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol

Cat. No.: B12139816
M. Wt: 394.4 g/mol
InChI Key: WGBFJMSTQCOKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol is a synthetic arylpiperazine derivative characterized by a propan-2-ol backbone substituted with a 2-methylphenoxy group and a piperazine ring bearing a 3-(trifluoromethyl)phenyl moiety. This structure combines lipophilic (trifluoromethyl group) and hydrogen-bonding (hydroxyl group) elements, which are critical for interactions with biological targets such as serotonin and dopamine receptors.

Properties

Molecular Formula

C21H25F3N2O2

Molecular Weight

394.4 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C21H25F3N2O2/c1-16-5-2-3-8-20(16)28-15-19(27)14-25-9-11-26(12-10-25)18-7-4-6-17(13-18)21(22,23)24/h2-8,13,19,27H,9-12,14-15H2,1H3

InChI Key

WGBFJMSTQCOKEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 3-(trifluoromethyl)aniline with piperazine under controlled conditions.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative in the presence of a suitable base and solvent to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties, leading to the formation of different substituted products.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol has several scientific research applications:

    Pharmaceuticals: It is studied for its potential use as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific characteristics.

    Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its trifluoromethylphenyl-piperazine core and phenoxy-propanol side chain. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Piperazine Substituent Propanol Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol (Target Compound) 3-(Trifluoromethyl)phenyl 2-Methylphenoxy ~443.45 (calc.) Hypothesized CNS modulation N/A
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol HCl 3-(Trifluoromethyl)phenyl 1-Ethynylcyclohexyloxy 527.99 (with HCl) Research use (supplier available)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 2-Methoxyphenyl Phenoxy 397.47 Serotonin receptor ligand
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 4-(Thiazolyl-phenyl)piperazine Urea-linked chlorophenyl 500.2 (ESI-MS) Anticancer activity (in vitro)
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Thiazolyl-piperazine Trifluoromethylphenylurea 534.1 (ESI-MS) Kinase inhibition potential

Key Observations :

Piperazine Substituent Effects :

  • The 3-(trifluoromethyl)phenyl group (target compound) enhances lipophilicity and metabolic stability compared to 2-methoxyphenyl () or thiazole-linked piperazines (–2). This group is associated with improved blood-brain barrier penetration in CNS-targeting analogs .
  • Thiazole- or urea-linked piperazines (–2) prioritize hydrogen-bonding interactions, making them suitable for enzyme inhibition (e.g., kinases) rather than receptor modulation.

Ethynylcyclohexyloxy () introduces rigidity, which may restrict conformational flexibility but improve selectivity for specific receptor subtypes.

Synthetic Yields: Urea-linked analogs (–2) show yields of 70–88%, while piperazine-propanol derivatives (e.g., ) report moderate yields (37–88%) due to multi-step purification challenges .

Pharmacological Potential: The target compound’s trifluoromethyl group mirrors MK22 (), a piperazine-based molecule with demonstrated affinity for 5-HT1A receptors. Thiazole-urea analogs (–2) exhibit cytotoxicity in cancer models, highlighting divergent therapeutic applications compared to propanol derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.